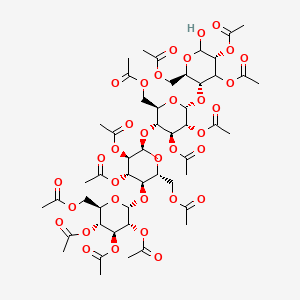

Maltotetraose Tridecaacetate

Description

Maltotetraose tridecaacetate is a derivative of maltotetraose, a linear tetrasaccharide composed of four glucose units linked via α-1,4 glycosidic bonds. Acetylation of maltotetraose involves substituting hydroxyl groups with acetyl moieties, typically resulting in improved solubility in organic solvents and altered biochemical interactions.

Properties

Molecular Formula |

C50H68O34 |

|---|---|

Molecular Weight |

1213.1 g/mol |

IUPAC Name |

[(2R,3R,5R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C50H68O34/c1-18(51)65-14-31-36(39(70-23(6)56)43(47(64)78-31)74-27(10)60)82-49-45(76-29(12)62)41(72-25(8)58)38(33(80-49)16-67-20(3)53)84-50-46(77-30(13)63)42(73-26(9)59)37(34(81-50)17-68-21(4)54)83-48-44(75-28(11)61)40(71-24(7)57)35(69-22(5)55)32(79-48)15-66-19(2)52/h31-50,64H,14-17H2,1-13H3/t31-,32-,33-,34-,35-,36-,37-,38-,39?,40+,41+,42+,43-,44-,45-,46-,47?,48-,49-,50-/m1/s1 |

InChI Key |

CUPHYLVAXIHEIC-MQZJDYBPSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H](C3OC(=O)C)OC(=O)C)O)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Maltotetraose Tridecaacetate is typically synthesized through the acetylation of maltotetraose. The process involves the reaction of maltotetraose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of maltotetraose involves the enzymatic hydrolysis of starch or maltodextrin using maltotetraose amylase . The hydrolysates are then purified using techniques such as simulated moving bed chromatography to achieve high purity . The acetylation process is then scaled up for industrial production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Maltotetraose Tridecaacetate undergoes various chemical reactions, including:

Hydrolysis: Breaking down the acetyl groups to revert to maltotetraose.

Oxidation: Oxidation of the hydroxyl groups to form aldehydes or ketones.

Substitution: Substitution of acetyl groups with other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles like amines or alcohols under mild conditions.

Major Products

Hydrolysis: Maltotetraose and acetic acid.

Oxidation: Aldehydes or ketones.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

Maltotetraose Tridecaacetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Maltotetraose Tridecaacetate involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its stability and solubility, allowing it to effectively participate in biochemical reactions . The compound targets various molecular pathways, including those involved in carbohydrate metabolism and cellular signaling .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative physicochemical properties of acetylated oligosaccharides

*Note: this compound's molecular formula is estimated based on maltotetraose (C₂₄H₄₂O₂₁) and the addition of 13 acetyl groups (C₂H₃O₂).

Key Observations :

Table 2: Functional comparison of acetylated oligosaccharides

*Note: this compound's role as an enzyme substrate is inferred from studies on acetylated maltooligosaccharides.

Key Findings :

- Acetylation modulates bioactivity: Unmodified maltotetraose exhibits anti-inflammatory effects, while acetylated forms are tailored for enzymatic or diagnostic applications.

- This compound may show reduced α-amylase activity compared to unmodified maltotetraose due to steric hindrance from acetyl groups, as seen in studies comparing p-nitrophenyl and maltotetraose substrates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Maltotetraose Tridecaacetate, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis involves acetylation of maltotetraose under controlled conditions. Key parameters include stoichiometric ratios of acetic anhydride, temperature (typically 25–40°C), and reaction time (6–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the tridecaacetate derivative . Yield optimization requires monitoring intermediates using TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Analyze acetyl proton signals (δ 1.9–2.1 ppm) and anomeric carbons (δ 90–110 ppm) to confirm acetylation and glycosidic linkages.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (expected ~1,200–1,300 Da) .

- FTIR : Confirm ester carbonyl peaks (~1740 cm⁻¹) .

Q. What in vitro assays are suitable for assessing this compound’s alpha-glucosidase inhibition activity?

- Methodological Answer :

- Enzyme Kinetics : Use porcine intestinal alpha-glucosidase with p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate. Measure inhibition via absorbance at 405 nm.

- IC₅₀ Determination : Perform dose-response curves (0.1–10 mM) and calculate using nonlinear regression .

Advanced Research Questions

Q. How do enzyme kinetics of this compound differ between competitive and non-competitive inhibition mechanisms?

- Methodological Answer : Conduct Lineweaver-Burk analysis:

- Competitive Inhibition : Increased Km (substrate affinity decreases), Vmax remains unchanged.

- Non-competitive : Vmax decreases, Km unchanged.

- Validate with Dixon plots (1/V vs. inhibitor concentration) .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy of this compound?

- Methodological Answer :

- In Vivo Models : Use diabetic rodent models (e.g., streptozotocin-induced) to measure postprandial glucose reduction.

- Bioavailability Studies : Compare pharmacokinetics (oral vs. intravenous administration) using LC-MS/MS for plasma quantification .

- Gut Microbiota Analysis : Assess microbial degradation via metagenomics, as bacterial amylases may hydrolyze maltotetraose derivatives .

Q. How can researchers mitigate this compound’s instability in aqueous solutions during long-term studies?

- Methodological Answer :

- Lyophilization : Stabilize the compound by freeze-drying with cryoprotectants (e.g., trehalose).

- Degradation Kinetics : Monitor hydrolysis via HPLC under varying pH (4.0–7.4) and temperature (4–37°C).

- Excipient Screening : Test stabilizers like hydroxypropyl-beta-cyclodextrin (HP-β-CD) .

Q. What statistical approaches resolve contradictions in maltotetraose derivative activity across replicate studies?

- Methodological Answer :

- Meta-Analysis : Pool data from independent studies using random-effects models to account for heterogeneity.

- Sensitivity Analysis : Exclude outliers via Grubbs’ test or robust regression.

- Power Analysis : Ensure sample sizes (n ≥ 6) to detect ≥20% effect size with 80% power .

Data-Driven Insights

| Parameter | Optimal Range | Key References |

|---|---|---|

| Acetylation Temperature | 25–40°C | |

| IC₅₀ (alpha-glucosidase) | 0.5–2.0 mM | |

| HPLC Retention Time | 8–10 min (C18 column) | |

| Plasma Half-Life (in vivo) | 2–4 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.